molecular formula C15H13ClN2OS B11628194 2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole

2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole

Cat. No.: B11628194
M. Wt: 304.8 g/mol
InChI Key: BENKXFRXSWPBMR-UHFFFAOYSA-N
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Description

2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzimidazole core with a 2-(2-chlorophenoxy)ethylsulfanyl substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-(2-chlorophenoxy)ethylsulfanyl Group: This step involves the reaction of the benzimidazole core with 2-(2-chlorophenoxy)ethylsulfanyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The sulfur atom in the 2-(2-chlorophenoxy)ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 2-(2-chlorophenoxy)ethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The 2-(2-chlorophenoxy)ethylsulfanyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole
  • This compound derivatives
  • Other benzimidazole derivatives with different substituents

Comparison: Compared to other benzimidazole derivatives, this compound is unique due to the presence of the 2-(2-chlorophenoxy)ethylsulfanyl group. This group imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. The compound’s unique structure may result in different biological activities and applications compared to other benzimidazole derivatives.

Properties

Molecular Formula

C15H13ClN2OS

Molecular Weight

304.8 g/mol

IUPAC Name

2-[2-(2-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2OS/c16-11-5-1-4-8-14(11)19-9-10-20-15-17-12-6-2-3-7-13(12)18-15/h1-8H,9-10H2,(H,17,18)

InChI Key

BENKXFRXSWPBMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=CC=C3Cl

Origin of Product

United States

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